molecular formula C6H5N3O B1442517 Isoxazolo[4,5-c]pyridin-3-amine CAS No. 1229383-25-8

Isoxazolo[4,5-c]pyridin-3-amine

Cat. No. B1442517
M. Wt: 135.12 g/mol
InChI Key: RBYICHYEXYRQFK-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-c]pyridin-3-amine is a compound with the molecular formula C6H5N3O . It is a solid substance .


Synthesis Analysis

The synthesis of Isoxazolo[4,5-c]pyridin-3-amine and similar compounds has been discussed in several studies . One approach involves the annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of Isoxazolo[4,5-c]pyridin-3-amine can be represented by the InChI code 1S/C6H5N3O/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H, (H2,7,9) .


Physical And Chemical Properties Analysis

Isoxazolo[4,5-c]pyridin-3-amine is a solid substance . It has a molecular weight of 135.13 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

2. Synthesis of Safirinium Dyes

  • Chemical Synthesis : Isoxazolo[4,5-c]pyridin-3-amine is a chemical compound that can be used in the synthesis of various other compounds . It’s often used as a building block in organic chemistry .

  • Pharmaceutical Research : Compounds like Isoxazolo[4,5-c]pyridin-3-amine often play a crucial role in drug discovery and development. They can be used to create new molecules with potential therapeutic effects .

  • Chemical Synthesis : Isoxazolo[4,5-c]pyridin-3-amine is a chemical compound that can be used in the synthesis of various other compounds . It’s often used as a building block in organic chemistry .

  • Pharmaceutical Research : Compounds like Isoxazolo[4,5-c]pyridin-3-amine often play a crucial role in drug discovery and development. They can be used to create new molecules with potential therapeutic effects .

Safety And Hazards

Isoxazolo[4,5-c]pyridin-3-amine is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for Isoxazolo[4,5-c]pyridin-3-amine could involve further exploration of its synthesis methods and potential biological activities . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

properties

IUPAC Name

[1,2]oxazolo[4,5-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYICHYEXYRQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazolo[4,5-c]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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